
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” were not found, it’s known that Hexahydro-1H-pyrrolizin-7a-ylmethanol is an intermediate used to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .Molecular Structure Analysis
The molecular structure of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is represented by the InChI code1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule. Physical and Chemical Properties Analysis
The molecular weight of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is 136.2 . It is a liquid at room temperature . The compound is stored at -20°C .Scientific Research Applications
Synthesis and Intermediates
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- and its derivatives are valuable intermediates in the synthesis of various heterocyclic structures. For instance, Nebe, Kucukdisli, and Opatz (2016) demonstrated the use of related compounds, 3,4-dihydro-2H-pyrrole-2-carbonitriles, to synthesize diverse pyrrole-containing heterocycles like tetrahydroindolizines and pyrrolo[1,2-a]azepines with high yields (Nebe, Kucukdisli, & Opatz, 2016).
Pharmaceutical Intermediate
In the pharmaceutical industry, derivatives of 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- are utilized as intermediates. Lentini et al. (2008) reported an improved synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, a pharmaceutical intermediate, from 1,7-diiodo-4-heptanone (Lentini et al., 2008).
Photocatalytic Applications
Spiroindenoquinoxaline pyrrolizidines, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for photocatalytic applications. Kumari and Singh (2020) synthesized these compounds and demonstrated their ability to catalyze the reduction of fluorescent dyes in sunlight, showing potential for environmental applications (Kumari & Singh, 2020).
Anti-inflammatory Activity
Punicagranine, a novel pyrrolizine alkaloid isolated from Punica granatum peels, has shown anti-inflammatory activity. Sun et al. (2019) isolated and characterized this compound, highlighting the anti-inflammatory potential of pyrrolizine derivatives (Sun et al., 2019).
Synthesis of Pyrrole Derivatives
Pyrrole derivatives, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for various biological activities. Dholakia (2023) synthesized 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles and screened them for anti-inflammatory activity, indicating the versatility of pyrrole structures in pharmacology (Dholakia, 2023).
Amnesia-reversal Activity
Cyclic imides derived from similar structures showed potential for reversing amnesia. Butler et al. (1987) synthesized a series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones and evaluated their ability to reverse electroconvulsive shock-induced amnesia in mice (Butler et al., 1987).
Safety and Hazards
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBMXGEQJERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452435 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68295-48-7 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


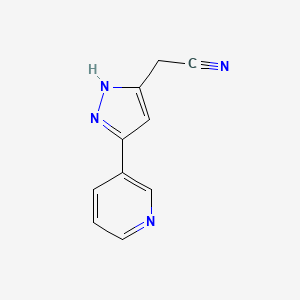
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
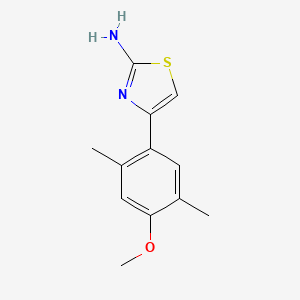
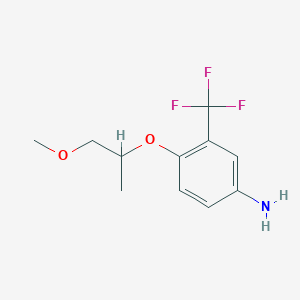
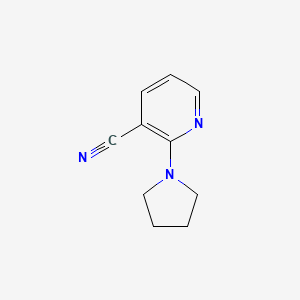
![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)


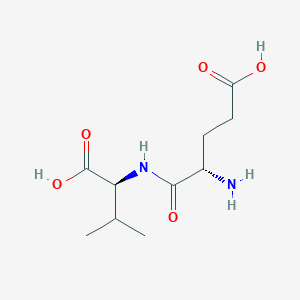

![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)
